molecular formula C9H11F2NO B13068913 2,5-Difluoro-4-propoxyaniline

2,5-Difluoro-4-propoxyaniline

Cat. No.: B13068913
M. Wt: 187.19 g/mol
InChI Key: WHXBGXNSIUVAAP-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-propoxyaniline is an organic compound with the molecular formula C9H11F2NO It is characterized by the presence of two fluorine atoms and a propoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-propoxyaniline typically involves the reaction of 2,5-difluoroaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the propoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-4-propoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2,5-Difluoro-4-propoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-propoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent compound in various biochemical pathways. The propoxy group also contributes to its lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

    2,5-Difluoroaniline: Lacks the propoxy group, making it less lipophilic.

    4-Propoxyaniline: Does not have fluorine atoms, resulting in different chemical properties.

    2,4-Difluoroaniline: Has a different substitution pattern, affecting its reactivity and applications.

Uniqueness: 2,5-Difluoro-4-propoxyaniline is unique due to the combination of fluorine atoms and a propoxy group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

2,5-difluoro-4-propoxyaniline

InChI

InChI=1S/C9H11F2NO/c1-2-3-13-9-5-6(10)8(12)4-7(9)11/h4-5H,2-3,12H2,1H3

InChI Key

WHXBGXNSIUVAAP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)F)N)F

Origin of Product

United States

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